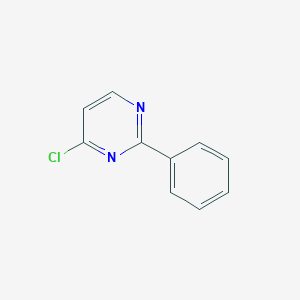

4-氯-2-苯基嘧啶

描述

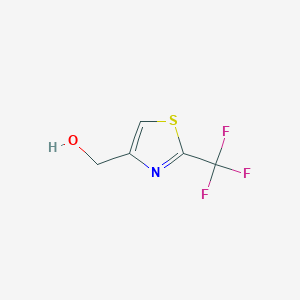

4-Chloro-2-phenylpyrimidine is a chemical compound with the molecular formula C10H7ClN2 . It is used in the field of organic synthesis due to its various chemical and biological applications .

Synthesis Analysis

A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives was synthesized by a substructure splicing route using fenclorim as a lead compound . The structures of synthesized derivatives were characterized by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-phenylpyrimidine consists of 10 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The molecular weight is 190.63 g/mol .Chemical Reactions Analysis

Pyrimidine compounds, including 4-Chloro-2-phenylpyrimidine, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They have been used in the synthesis of novel fungicides and herbicide safeners .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-phenylpyrimidine include a molecular weight of 190.63 g/mol, XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 1, Exact Mass of 190.0297759 g/mol, Monoisotopic Mass of 190.0297759 g/mol, Topological Polar Surface Area of 25.8 Ų, Heavy Atom Count of 13, Formal Charge of 0, and Complexity of 157 .科学研究应用

Synthesis of Pyrimidine Derivatives

4-Chloro-2-phenylpyrimidine: is used in the synthesis of various pyrimidine derivatives. These derivatives have shown a high number of research articles and patent applications, indicating their significance in pharmacological research .

Medicinal Chemistry

This compound has emerged as a significant moiety in medicinal chemistry, particularly in the development of potent and selective inhibitors for various kinase targets .

Regioselective Synthesis

It is involved in regioselective synthesis processes, where it acts as a precursor for the formation of C-4 substituted products, demonstrating its versatility in chemical reactions .

Fungicidal Applications

A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives have been synthesized and evaluated for their fungicidal activities, showing potential agricultural applications .

未来方向

属性

IUPAC Name |

4-chloro-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLQLVAVVVLVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293341 | |

| Record name | 4-Chloro-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-phenylpyrimidine | |

CAS RN |

14790-42-2 | |

| Record name | 14790-42-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What unique reactivity does 4-Chloro-2-phenylpyrimidine exhibit in the presence of nucleophiles?

A1: 4-Chloro-2-phenylpyrimidine demonstrates intriguing reactivity with nucleophiles, often leading to ring transformations. For instance, it can be converted into 4(5)-substituted 2-phenylimidazoles by reacting with potassium amide in liquid ammonia. This reaction exemplifies its susceptibility to nucleophilic aromatic substitution, resulting in the opening of the pyrimidine ring and the formation of a new imidazole ring [].

Q2: Can you elaborate on the mechanism of these ring transformations involving 4-Chloro-2-phenylpyrimidine?

A2: Research using radioactive labeling has shed light on the mechanisms involved. Studies using 4-chloro-2-phenylpyrimidine-4-14C demonstrate that the formation of 4-amino-2-phenylpyrimidine does not involve attack at the 6-position. Instead, an addition-elimination mechanism at the C(4) carbon atom is more likely []. Furthermore, in the conversion to 4-methyl-2-phenyl-s-triazine, the opening of the pyrimidine ring occurs through fission of the C(5)-C(6) bond, not the C(4)-C(5) bond, as evidenced by the position of the 14C label in the product [].

Q3: How can 4-Chloro-2-phenylpyrimidine be utilized in the synthesis of other heterocyclic systems?

A3: 4-Chloro-2-phenylpyrimidine acts as a crucial precursor for synthesizing diverse heterocyclic compounds. One example is the formation of thieno[2,3-d]pyrimidines. Reacting 4-chloro-2-methylthio-5-pyrimidine-carbonitrile with ethyl mercaptoacetate yields ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate. This reaction highlights the compound's ability to undergo cyclization reactions, leading to the creation of fused heterocyclic systems [].

Q4: Are there any applications of 4-Chloro-2-phenylpyrimidine derivatives in agricultural chemistry?

A4: Yes, researchers have explored 4-chloro-2-phenylpyrimidine derivatives, inspired by the herbicide safener fenclorim, for their potential as fungicides and herbicide safeners. New derivatives with a 6-aryloxy substitution pattern were synthesized and exhibited promising antifungal activity against plant pathogens like Sclerotinia sclerotiorum and Thanatephorus cucumeris, sometimes even surpassing the efficacy of commercial fungicides [].

Q5: Beyond ring transformations, what other synthetic applications does 4-Chloro-2-phenylpyrimidine have?

A5: 4-Chloro-2-phenylpyrimidine can be used to synthesize pyrrolo[2,3-d]pyrimidines, showcasing its versatility. For example, 5-hydroxy-7-alkyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles can be synthesized using 4-chloro-2-phenylpyrimidine as a starting material. This synthesis involves a multi-step process, highlighting the potential of this compound for building complex heterocyclic structures with potential biological activity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B179767.png)

![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)

![[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B179782.png)